molecular formula C7H6ClFO3S B3390757 3-Fluoro-5-methoxybenzenesulfonyl chloride CAS No. 1214366-25-2

3-Fluoro-5-methoxybenzenesulfonyl chloride

Cat. No.: B3390757
CAS No.: 1214366-25-2
M. Wt: 224.64 g/mol
InChI Key: CHAIPGSTSKBIKN-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxybenzenesulfonyl chloride: is an organic compound with the molecular formula C7H6ClFO3S and a molecular weight of 224.64 g/mol . It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the fifth position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 3-fluoro-5-methoxybenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance safety. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-5-methoxybenzenesulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group reacts with nucleophiles to form sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxybenzenesulfonyl chloride
  • 4-Fluoro-5-methoxybenzenesulfonyl chloride
  • 3-Chloro-5-methoxybenzenesulfonyl chloride

Comparison:

Properties

IUPAC Name

3-fluoro-5-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO3S/c1-12-6-2-5(9)3-7(4-6)13(8,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAIPGSTSKBIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214366-25-2
Record name 3-fluoro-5-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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